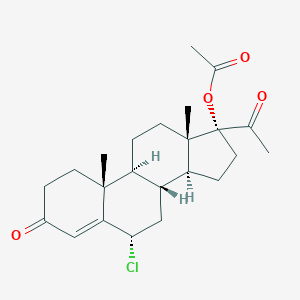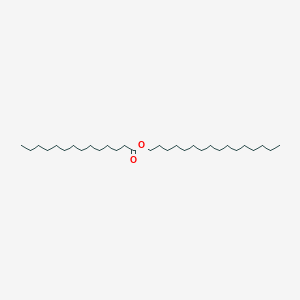
1,1'-(4-Chlorobutylidène)bis(4-fluorobenzène)
Vue d'ensemble
Description
1,1’-(4-Chlorobutylidène)bis(4-fluorobenzène) est un composé chimique de formule moléculaire C16H15ClF2 et de masse moléculaire 280,74 g/mol . Il s'agit d'un dérivé du bis(4-fluorophényl)méthane, caractérisé par la présence d'un groupe chlorobutylidène reliant deux cycles fluorobenzène. Ce composé est généralement utilisé dans le cadre de la recherche, en particulier dans le domaine de la protéomique .
Applications De Recherche Scientifique
1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) has several applications in scientific research:
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1,1’-(4-Chlorobutylidène)bis(4-fluorobenzène) peut être synthétisé à partir du 4,4-bis(4-fluorophényl)butan-1-ol. La synthèse implique la chloration du groupe butylidène, suivie du couplage des cycles fluorobenzène . Les conditions réactionnelles incluent généralement l'utilisation d'un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore, et la réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse .
Méthodes de production industrielle : Cela impliquerait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, et la mise en œuvre de mesures de sécurité pour manipuler les agents chlorants et autres produits chimiques réactifs impliqués .
Analyse Des Réactions Chimiques
Types de réactions : Le 1,1’-(4-Chlorobutylidène)bis(4-fluorobenzène) subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorobutylidène peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les groupes hydroxyde, amine ou thiol.
Réactions d'oxydation : Le composé peut être oxydé pour former les cétones ou acides carboxyliques correspondants dans des conditions oxydantes fortes.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium, l'ammoniac et les thiols.
Réactions d'oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Principaux produits formés :
Réactions de substitution : Les produits comprennent des dérivés butylidène substitués, tels que le 1,1’-(4-hydroxybutylidène)bis(4-fluorobenzène) et le 1,1’-(4-aminobutylidène)bis(4-fluorobenzène).
Réactions d'oxydation : Les produits comprennent le 1,1’-(4-oxobutylidène)bis(4-fluorobenzène) et le 1,1’-(4-carboxybutylidène)bis(4-fluorobenzène).
4. Applications dans la recherche scientifique
Le 1,1’-(4-Chlorobutylidène)bis(4-fluorobenzène) a plusieurs applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du 1,1’-(4-chlorobutylidène)bis(4-fluorobenzène) implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines ou les enzymes. Le composé peut se lier à ces cibles et moduler leur activité, ce qui entraîne des modifications des processus et fonctions cellulaires . Les voies exactes impliquées dépendent de l'application spécifique et des cibles moléculaires étudiées .
Mécanisme D'action
The mechanism of action of 1,1’-(4-chlorobutylidene)bis(4-fluorobenzene) involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and functions . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Composés similaires :
Bis(4-fluorophényl)méthane : Ce composé est structurellement similaire mais ne possède pas le groupe chlorobutylidène, ce qui le rend moins réactif dans certaines réactions de substitution.
1,1’-(4-Bromobutylidène)bis(4-fluorobenzène) : Ce composé possède un groupe bromobutylidène au lieu d'un groupe chlorobutylidène, ce qui peut affecter sa réactivité et les types de réactions qu'il subit.
Unicité : Le 1,1’-(4-Chlorobutylidène)bis(4-fluorobenzène) est unique en raison de la présence du groupe chlorobutylidène, qui confère une réactivité spécifique et permet une large gamme de modifications chimiques. Cela en fait un composé polyvalent pour une utilisation dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLTPGCINZEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186781 | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-04-7 | |
| Record name | 4,4-Bis(4-fluorophenyl)-1-chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMIFRY8XAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)





![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)



![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

